molecular formula C11H15BrN2O4S B7519678 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide

Numéro de catalogue B7519678
Poids moléculaire: 351.22 g/mol
Clé InChI: SUDGPELIGDTQMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It was discovered by Bristol-Myers Squibb and is currently undergoing clinical trials.

Mécanisme D'action

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide works by inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide reduces the production of pro-inflammatory cytokines and helps to control the autoimmune response.
Biochemical and Physiological Effects
2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide has been shown to be effective in reducing inflammation and joint damage in preclinical models of rheumatoid arthritis and lupus. It has also been shown to be well-tolerated in animal studies and in phase 1 clinical trials in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, its efficacy in humans is still being evaluated, and its long-term safety profile is not yet known.

Orientations Futures

There are several potential future directions for research with 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide. One area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another potential application is in the treatment of other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide and its potential effects on the immune system.

Méthodes De Synthèse

The synthesis of 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide involves several steps, including the reaction of 3-bromo-4-methoxyaniline with p-toluenesulfonyl chloride, followed by the reaction with N,N-dimethylacetamide. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of the protein TYK2. This protein is involved in the signaling pathways of several cytokines that are implicated in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4S/c1-14(2)11(15)7-13-19(16,17)8-4-5-10(18-3)9(12)6-8/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDGPELIGDTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.